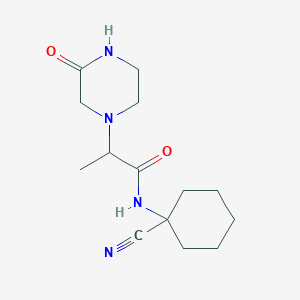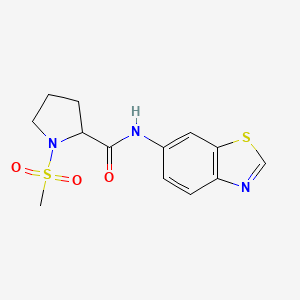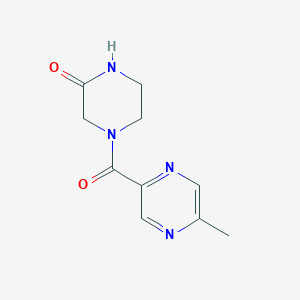
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide, also known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory effects, and may have potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Wirkmechanismus
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to act as a modulator of the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. By inhibiting the opening of the mPTP, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can protect cells from apoptosis and necrosis, and may have potential in the treatment of diseases characterized by cell death, such as ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, modulation of the mPTP, and protection against cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have antioxidant properties, and may have potential in the treatment of diseases characterized by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its specificity for the mPTP, which allows for targeted modulation of this key regulator of cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide. One area of interest is its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further investigation of its anti-inflammatory and immunomodulatory effects may reveal new potential therapeutic applications. Finally, continued research on the mechanism of action of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide may lead to the development of new compounds with even greater specificity and efficacy.
Synthesemethoden
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can be synthesized through a multi-step process, involving the reaction of 2-aminobenzothiazole with acryloyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 4-oxopentanoic acid. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, with studies showing that N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Other studies have investigated its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, with promising results.
Eigenschaften
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-8(14)12-10-11-6-4-3-5-7(13)9(6)15-10/h2-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFMVAKYPJICHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
